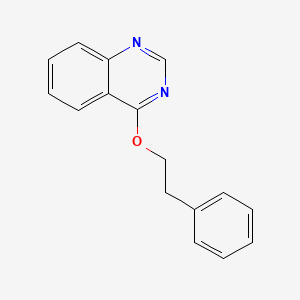

4-(2-phenylethoxy)-quinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-phenylethoxy)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-2-6-13(7-3-1)10-11-19-16-14-8-4-5-9-15(14)17-12-18-16/h1-9,12H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBBPYCJYKHEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=NC=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Phenylethoxy Quinazoline and Its Analogues

Strategic Approaches to Quinazoline (B50416) Nucleus Formation

The assembly of the core quinazoline ring system can be achieved through a variety of synthetic strategies, ranging from classical methods to modern catalytic and multicomponent reactions.

Classical Cyclocondensation Reactions

Historically, the synthesis of the quinazoline core has relied heavily on cyclocondensation reactions. A prominent example is the Niementowski reaction, first described in 1895, which involves the condensation of anthranilic acid with an excess of formamide at elevated temperatures to yield 4(3H)-quinazolinone researchgate.net. This foundational structure can then be further modified. Another classical approach involves the reaction of 2-aminobenzonitriles with orthoesters. These methods, while historically significant, often require harsh reaction conditions and can have limitations in terms of substrate scope and functional group tolerance prepchem.com.

A variety of starting materials derived from anthranilic acid, such as its esters and amides, have also been utilized to synthesize 4(3H)-quinazolinones researchgate.net. Furthermore, o-disubstituted benzene (B151609) derivatives like 2-aminobenzonitrile and 2-nitrobenzoic acid serve as precursors for the quinazoline skeleton researchgate.net. Isatoic anhydrides are also common starting materials in these classical syntheses prepchem.comresearchgate.netekb.eg. One-pot synthesis of 4(3H)-quinazolinones can be achieved by the condensation of anthranilic acid, orthoesters, and amines nih.gov.

Transition Metal-Catalyzed Coupling Methods

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinazolines. researchgate.netrsc.orgnih.gov These methods offer milder reaction conditions, greater efficiency, and broader substrate applicability compared to classical approaches. rsc.orggoogle.com Catalysts based on palladium, copper, ruthenium, cobalt, and iridium have been successfully employed. prepchem.comresearchgate.net

Palladium-catalyzed reactions, in particular, have been extensively developed. For instance, a palladium-catalyzed four-component reaction involving 2-bromoanilines, amines, ortho esters, and carbon monoxide provides a direct route to N-aryl(alkyl)-substituted quinazolin-4(3H)-ones in good to excellent yields researchgate.net. Copper-catalyzed methods have also proven effective. For example, a copper-catalyzed cascade reaction of (2-bromophenyl)methylamines with amidine hydrochlorides, using air as the oxidant, yields quinazolines through a sequence of N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation.

Manganese, being an earth-abundant and less toxic metal, has emerged as an attractive catalyst. Manganese-catalyzed C-H activation reactions and acceptorless dehydrogenative coupling (ADC) strategies have been developed for quinazoline synthesis. researchgate.netrsc.org For instance, a Mn(I)-catalyzed ADC of 2-aminobenzyl alcohol with primary amides affords 2-substituted quinazolines rsc.org.

| Catalyst | Reactants | Product | Key Features |

| Palladium | 2-bromoanilines, amines, ortho esters, CO | N-aryl(alkyl)-substituted quinazolin-4(3H)-ones | Four-component, good to excellent yields researchgate.net |

| Copper | (2-bromophenyl)methylamines, amidine hydrochlorides | Quinazolines | Cascade reaction, uses air as oxidant |

| Manganese | 2-aminobenzyl alcohols, primary amides | 2-substituted quinazolines | Acceptorless dehydrogenative coupling, earth-abundant metal rsc.org |

| Iridium | 2-aminoarylmethanols, amides/nitriles | Quinazolines | High atom-economy, mild conditions |

| Nickel | Benzylamines, nitriles | Multisubstituted quinazolines | C-H/N-H bond activation |

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs) have gained prominence as a powerful tool for the rapid and efficient construction of complex molecules like quinazolines from simple and readily available starting materials. prepchem.comresearchgate.netekb.eg These reactions, where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity. researchgate.net

One-pot, three-component reactions are commonly employed for the synthesis of the quinazoline scaffold. For example, the reaction of 2-aminoaryl ketones, aldehydes, and ammonium acetate under catalyst-free conditions can provide rapid access to quinazolines. Microwave irradiation has been shown to enhance the efficiency of MCRs for quinazoline synthesis, often leading to higher yields and shorter reaction times. The Ugi four-component reaction (Ugi-4CR) has also been adapted for the synthesis of polycyclic quinazolinones, demonstrating the versatility of MCRs in generating structural diversity.

Eco-Friendly and Sustainable Synthetic Routes

In recent years, there has been a growing emphasis on the development of environmentally benign and sustainable synthetic methods. This has led to the exploration of greener approaches for quinazoline synthesis, focusing on the use of non-toxic catalysts, renewable resources, and energy-efficient reaction conditions.

Visible-light photocatalysis has emerged as a promising eco-friendly strategy. For instance, the use of curcumin-sensitized titanium dioxide (TiO2) nanoparticles under visible light irradiation has been reported for the one-pot, three-component synthesis of quinazoline derivatives, achieving high yields in short reaction times. Microwave-assisted organic synthesis (MAOS) is another green technique that offers advantages such as increased energy efficiency and faster reactions with simplified purification processes. The use of water as a solvent and the development of catalyst-free reactions further contribute to the sustainability of quinazoline synthesis.

Specific Synthesis of 4-(2-phenylethoxy)-quinazoline and Closely Related Structures

The introduction of substituents at the 4-position of the quinazoline ring is crucial for modulating its biological activity. The synthesis of this compound typically involves the preparation of a reactive precursor at the 4-position, followed by nucleophilic substitution.

Precursor Chemistry and Reactivity of 4-Substituted Quinazolines

A common and versatile precursor for the synthesis of 4-substituted quinazolines is 4-chloroquinazoline. This intermediate is typically prepared by the chlorination of quinazolin-4(3H)-one. The chlorination can be achieved using various reagents, with thionyl chloride (SOCl₂) being a frequently employed option, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide range of substituents, including alkoxy, amino, and thioether groups. The reaction of 4-chloroquinazoline with alcohols, in the presence of a base, is a common method for the synthesis of 4-alkoxyquinazolines.

Specifically, the synthesis of this compound can be envisioned through the reaction of 4-chloroquinazoline with 2-phenylethanol. A closely related synthesis is described in a patent for the preparation of 4-[2-[4-(t-butyl)phenyl]ethoxy]-quinazoline, a plant fungicide. In this process, 4-hydroxyquinazoline is first converted to 4-chloroquinazoline using thionyl chloride. The resulting 4-chloroquinazoline is then reacted in situ with the corresponding alcohol under acidic conditions to yield the final 4-alkoxyquinazoline product. This methodology provides a direct and efficient route to compounds of the this compound class.

The reactivity of 4-chloroquinazoline also extends to reactions with amines and hydrazines, leading to the formation of 4-aminoquinazolines and other derivatives, respectively. These reactions are often facilitated by microwave irradiation, which can significantly reduce reaction times and improve yields.

Introduction of the 2-Phenylethoxy Moiety

The principal and most widely employed method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable 4-substituted quinazoline precursor with 2-phenylethanol. The most common precursor for this reaction is 4-chloroquinazoline, owing to the good leaving group ability of the chloride ion.

The general reaction scheme is as follows:

Scheme 1: General synthesis of this compound via nucleophilic aromatic substitution.

This reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of 2-phenylethanol, thereby increasing its nucleophilicity. The resulting phenylethoxide anion then attacks the electron-deficient C-4 position of the quinazoline ring, displacing the chloride.

Alternative leaving groups at the 4-position, such as other halogens (e.g., fluoro, bromo) or sulfonate esters (e.g., tosylate, mesylate), can also be utilized. The reactivity of these precursors is dependent on the nature of the leaving group, with tosylates and mesylates often being more reactive than chlorides.

Optimization of Reaction Parameters and Conditions

To ensure high yields and minimize side reactions, the optimization of several reaction parameters is critical. These parameters include the choice of base, solvent, temperature, and reaction time.

Base: A variety of bases can be employed to facilitate the deprotonation of 2-phenylethanol. Common choices include inorganic bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), as well as organic bases like triethylamine (Et₃N) and diisopropylethylamine (DIPEA). The strength of the base should be sufficient to deprotonate the alcohol without promoting undesired side reactions.

Solvent: The choice of solvent is crucial and is often dictated by the solubility of the reactants and the reaction temperature. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are frequently used as they can effectively solvate the ionic intermediates and facilitate the SNAr reaction.

Temperature: The reaction temperature can significantly influence the rate of reaction. Generally, heating is required to drive the reaction to completion in a reasonable timeframe. Temperatures typically range from room temperature to the reflux temperature of the chosen solvent. Microwave irradiation has also been employed to accelerate this type of transformation, often leading to shorter reaction times and improved yields nih.gov.

Reaction Time: The duration of the reaction is monitored to ensure complete consumption of the starting materials, which can be tracked by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

An example of optimized reaction conditions for a similar 4-alkoxyquinazoline synthesis is presented in the table below.

| Parameter | Condition | Yield (%) |

| Base | NaH | 85 |

| K₂CO₃ | 72 | |

| Cs₂CO₃ | 90 | |

| Solvent | DMF | 88 |

| DMSO | 82 | |

| Acetonitrile | 75 | |

| Temperature | 80 °C | 92 |

| 100 °C | 91 | |

| Room Temp. | 45 |

Table 1: Optimization of reaction conditions for a representative 4-alkoxyquinazoline synthesis.

Derivatization Strategies on the this compound Core

Further functionalization of the this compound scaffold is essential for exploring structure-activity relationships (SAR) in drug discovery programs. Derivatization can be achieved by introducing substituents at various positions on the quinazoline ring or by modifying the phenylethoxy side chain.

Functionalization at the Quinazoline Ring Positions (e.g., C-2, C-5, C-6, C-7, C-8)

The quinazoline ring offers several positions for functionalization. The reactivity of these positions towards electrophilic and nucleophilic substitution is influenced by the electronic nature of the heterocyclic system. The pyrimidine (B1678525) ring is generally electron-deficient and thus more susceptible to nucleophilic attack, while the benzene ring is more prone to electrophilic substitution.

C-2 Position: The C-2 position is particularly amenable to modification. For instance, a 2-chloro-4-(2-phenylethoxy)-quinazoline intermediate can be synthesized and subsequently undergo nucleophilic substitution with various amines, thiols, or other nucleophiles to introduce a wide range of substituents derpharmachemica.com. Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can also be employed to introduce aryl or alkyl groups at this position if a suitable handle like a halogen is present.

Benzene Ring Positions (C-5, C-6, C-7, C-8): Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, can be used to introduce functional groups onto the benzene portion of the quinazoline ring. The directing effects of the fused pyrimidine ring and the existing alkoxy group at C-4 will influence the regioselectivity of these reactions. Directed ortho-metalation (DoM) strategies can also be employed for regioselective functionalization, particularly at the C-5 and C-8 positions.

Modifications to the Phenylethoxy Side Chain (e.g., Phenyl Ring Substitution, Alkyl Linker Variations)

The phenylethoxy side chain provides another avenue for structural modification.

Phenyl Ring Substitution: The phenyl ring of the 2-phenylethoxy moiety can be substituted with a variety of functional groups. This is typically achieved by starting with a substituted 2-phenylethanol in the initial SNAr reaction. A wide array of commercially available substituted 2-phenylethanols allows for the facile introduction of electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the phenyl ring.

Alkyl Linker Variations: The ethylene linker can also be modified. For example, homologation to a propylene or butylene chain can be achieved by using the corresponding 3-phenylpropanol or 4-phenylbutanol. Furthermore, the introduction of substituents on the alkyl chain itself can be accomplished through more complex multi-step synthetic sequences.

Mechanistic Elucidation of Key Synthetic Transformations

The key synthetic transformation in the preparation of this compound is the nucleophilic aromatic substitution (SNAr) reaction. The mechanism of this reaction is well-established and proceeds through a two-step addition-elimination sequence.

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the 2-phenylethoxide anion on the electron-deficient C-4 carbon of the 4-chloroquinazoline. This attack is the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the electron-withdrawing quinazoline ring system, which helps to stabilize it.

Elimination of the Leaving Group: In the second step, the Meisenheimer complex collapses, and the chloride leaving group is expelled, restoring the aromaticity of the quinazoline ring and yielding the final product, this compound.

Scheme 2: General mechanism of the nucleophilic aromatic substitution (SNAr) for the synthesis of this compound.

Computational studies, such as Density Functional Theory (DFT) calculations, on similar 2,4-disubstituted quinazolines have shown that the C-4 position is more susceptible to nucleophilic attack than the C-2 position. This is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C-4 carbon, making it more electrophilic nih.govresearchgate.net. This theoretical understanding supports the observed regioselectivity in the synthesis of 4-substituted quinazolines.

Structure Activity Relationship Sar Studies of 4 2 Phenylethoxy Quinazoline and Its Derivatives

Topological and Electronic Influences of Substituents on the Quinazoline (B50416) Core

The quinazoline nucleus, composed of a fused benzene (B151609) and pyrimidine (B1678525) ring, presents several positions for substitution that can significantly alter the molecule's electronic distribution and topology, thereby impacting its interaction with biological targets.

The C-2 position of the quinazoline ring is a common site for modification, and the nature of the substituent at this position can profoundly influence biological activity. Studies on related 2-substituted quinazolines have shown that introducing aryl groups, such as a phenyl ring, can confer significant antiproliferative and cytotoxic activities. nih.gov For instance, the presence of a methoxy-substituted phenyl group at C-2 has been shown to enhance cytotoxic activity in certain cancer cell lines. nih.gov

The electronic nature of the substituent is critical. Electron-donating or electron-withdrawing groups on an aryl ring at the C-2 position can modulate the electron density of the entire quinazoline system, affecting its ability to form key interactions, such as hydrogen bonds or pi-stacking, with a target receptor.

Table 1: Effect of C-2 Substituents on Quinazoline Derivatives' Activity

| C-2 Substituent | Observed Effect | Reference |

|---|---|---|

| Phenyl Group | Associated with anticancer activity. | researchgate.net |

| Methoxy (B1213986) Phenyl Group | Enhances cytotoxic activity. | nih.gov |

This table is illustrative of general trends in 2-substituted quinazolines.

Substitution on the benzene portion of the quinazoline core (positions C-5, C-6, C-7, and C-8) is a key strategy for refining biological activity. The positions are not electronically equivalent, and substitution patterns can lead to significant differences in potency and selectivity. nih.gov

Positions C-6 and C-7 are frequently modified in the development of kinase inhibitors. The introduction of small, electron-donating groups, such as methoxy (-OCH3) groups, at the C-6 and C-7 positions has been shown to be favorable for activity. nih.gov For example, in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, the 6,7-dimethoxy substitution pattern is a well-established feature that enhances binding affinity. nih.gov

The introduction of bulkier groups or side chains at these positions can also have a significant impact. For instance, replacing a methoxy group with a larger morpholine-containing side chain can lead to less potent EGFR inhibitors, suggesting a steric limit within the target's binding site. nih.gov Conversely, substitution at C-6 with a bromine atom has been reported as beneficial for the antitumor activity of certain phenyl quinazolinone derivatives. researchgate.net However, in other contexts, such as antimicrobial activity, a halogen like iodine at the C-6 position can be detrimental. nih.gov The theoretical order of reactivity for electrophilic substitution on the quinazoline ring is predicted to be 8 > 6 > 5 > 7, which can guide synthetic strategies for introducing new functional groups. nih.gov

Table 2: Influence of Benzene Ring Substituents on Quinazoline Activity

| Position | Substituent | Effect on Activity | Reference |

|---|---|---|---|

| C-6, C-7 | Dimethoxy | Favorable for EGFR inhibition. | nih.gov |

| C-6 | Bromine | Beneficial for antitumor activity in some analogs. | researchgate.net |

| C-6 | Iodine | Detrimental to antimicrobial activity in some analogs. | nih.gov |

| C-7 | 4-methyl-piperazine | Can increase inhibitory activity. | nih.gov |

Conformational and Steric Impacts of the 2-Phenylethoxy Side Chain

The terminal phenyl group of the side chain provides a large, lipophilic surface that can engage in hydrophobic and pi-stacking interactions within a receptor binding pocket. Modification of this phenyl ring with various substituents can fine-tune these interactions. In related classes of quinazoline-based inhibitors, such as 4-anilinoquinazolines, the substitution pattern on the aniline (B41778) ring is a critical determinant of activity. nih.gov By analogy, introducing electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methyl, methoxy) onto the phenyl ring of the phenylethoxy moiety would be expected to modulate electronic properties and steric bulk, thereby influencing binding affinity. For example, substitutions at the para- and meta-positions of a terminal phenyl ring in other quinazoline series have been shown to elevate inhibitory activity, while ortho-substitution often leads to less potent compounds due to steric hindrance. nih.gov

The two-carbon ethoxy linker connecting the quinazoline core to the phenyl group plays a crucial role in positioning the terminal ring within the binding site. The length and flexibility of this linker are critical parameters. SAR studies on analogous 6,7-dialkoxy quinazoline derivatives have demonstrated that the linker length is a key factor for potency. In one study, compounds bearing a three-carbon (propoxy) chain linker were found to be more potent than those with a two-carbon (ethoxy) chain. nih.gov The longer chain was proposed to allow for the formation of an additional hydrogen bond with the target kinase, leading to higher affinity. nih.gov

Introducing branching into the linker, for instance, by creating a chiral center (e.g., 4-(1-phenylethoxy)-quinazoline), would add steric bulk and reduce conformational flexibility. This could either enhance binding by locking the molecule into a more favorable, rigid conformation or decrease activity by preventing the molecule from adopting the necessary orientation for optimal binding.

Positional Isomerism and Stereochemical Considerations in SAR

Stereochemistry becomes a critical consideration if chiral centers are introduced into the molecule. As mentioned, branching on the ethoxy linker would create a stereocenter. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can have vastly different biological activities, potencies, and metabolic profiles. One enantiomer may fit perfectly into a chiral receptor binding site, while the other may bind weakly or not at all. Therefore, if chiral derivatives of 4-(2-phenylethoxy)-quinazoline were to be synthesized, the separation and individual testing of the enantiomers would be an essential step in the SAR analysis.

Computational Approaches to SAR Analysis

Computational techniques are pivotal in modern drug discovery, offering insights into the molecular interactions that govern a compound's efficacy and facilitating the optimization of lead compounds. For the quinazoline scaffold, these approaches have been instrumental in developing clinically successful drugs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical features of a series of compounds and their biological activity. These models are built using a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

A review of existing literature reveals numerous QSAR studies on quinazoline derivatives. These studies have successfully identified key structural requirements for various biological activities. For instance, research on 4-anilinoquinazolines as epidermal growth factor receptor (EGFR) inhibitors has highlighted the importance of specific substitutions on the anilino ring for enhanced potency. Similarly, studies on 4-alkoxyquinazoline derivatives have been conducted in the context of vascular endothelial growth factor receptor 2 (VEGFR-2) inhibition.

However, a dedicated QSAR model for this compound and its closely related derivatives, which would detail the specific impact of modifications to the phenylethoxy moiety, is not described in the available scientific literature. Consequently, no specific data tables for such a QSAR model, detailing the descriptors, their coefficients, and the statistical validation parameters, can be presented.

Ligand Efficiency and Lipophilic Efficiency Metrics

In the process of lead optimization, it is crucial to not only enhance potency but also to maintain favorable physicochemical properties to ensure good oral bioavailability and a suitable safety profile. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two widely used metrics that help in achieving this balance.

Ligand Efficiency (LE) normalizes the binding affinity of a compound by its size (typically the number of heavy atoms). It provides a measure of how efficiently a molecule binds to its target, with higher values indicating a greater contribution to binding energy per atom.

Lipophilic Efficiency (LLE) relates the potency of a compound to its lipophilicity (logP or logD). It is a valuable tool for guiding the optimization of compounds to achieve a balance between potency and lipophilicity, thereby avoiding issues such as poor solubility and non-specific toxicity associated with excessive lipophilicity.

While the principles of LE and LLE are broadly applicable in drug design involving quinazoline derivatives, specific studies reporting the calculation and application of these metrics for a series of this compound analogues could not be identified. Such an analysis would be valuable in understanding the efficiency with which this particular scaffold and its modifications achieve their biological activity.

Molecular Interactions and Mechanistic Investigations of 4 2 Phenylethoxy Quinazoline in Vitro and Theoretical

Principles of Ligand-Target Recognition and Binding Affinity

Detailed experimental studies specifically elucidating the principles of ligand-target recognition and the binding affinity of 4-(2-phenylethoxy)-quinazoline are not extensively available in the public domain. However, the broader class of quinazoline (B50416) derivatives is known to interact with various biological targets through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. The phenylethoxy group of this compound likely contributes to hydrophobic interactions within the binding pockets of its targets, while the quinazoline core can participate in hydrogen bonding and pi-stacking interactions. Computational docking studies on various quinazoline-based compounds have helped in predicting their binding modes and affinities to different protein targets.

In Vitro Enzyme Inhibition Profiles and Mechanistic Insights

The inhibitory activity of this compound and its derivatives has been investigated against several enzyme families.

A fluorinated derivative of this compound, specifically 4-(2-(4-(4-[18F]Fluoro-butyl)-phenyl)ethoxy) quinazoline, has been identified as a potent inhibitor of Mitochondrial Complex I (MC-I). nih.govnih.gov MC-I is a crucial enzyme in the electron transport chain, responsible for ATP production. nih.govnih.gov Inhibition of this complex can disrupt cellular energy metabolism. The lipophilic nature of such compounds allows them to passively diffuse across mitochondrial membranes. nih.govnih.gov

Table 1: In Vitro Inhibition Data for a Derivative of this compound

| Compound Name | Target | Activity |

|---|

This table presents data for a structurally related compound, not this compound itself.

The quinazoline scaffold is present in molecules that inhibit a wide range of other enzymes.

Poly(ADP-ribose) polymerase-1 (PARP-1): Several quinazolinone derivatives have been explored as PARP-1 inhibitors. rjpbr.comresearchgate.net PARP-1 is an enzyme involved in DNA repair, and its inhibition is a therapeutic strategy in oncology. rjpbr.comnih.gov Some novel quinazoline-2,4(1H,3H)-dione derivatives have demonstrated potent inhibition of both PARP-1 and PARP-2. nih.gov

Dihydrofolate Reductase (DHFR): Quinazoline-based compounds have been investigated as inhibitors of DHFR, an enzyme essential for the synthesis of nucleic acids and amino acids. wikipedia.orgebi.ac.ukresearchgate.netnih.gov The structural resemblance of the quinazoline ring to folic acid allows these compounds to act as competitive inhibitors. researchgate.net

Carbonic Anhydrase: Certain quinazoline derivatives have been shown to inhibit carbonic anhydrase isoforms. nih.gov

Dipeptidyl Peptidase IV (DPP-4): Some quinazolinone derivatives have been documented to exhibit inhibitory activity against DPP-4, an enzyme involved in glucose metabolism. nih.gov

Topoisomerases: Triazolo[4,3-c]quinazoline derivatives have been identified as intercalative Topoisomerase II inhibitors. nih.gov

There is currently no specific in vitro data available for the inhibitory activity of this compound against Urease, Cyclooxygenase (COX), β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), or Sulfiredoxin.

Receptor Binding and Allosteric Modulation Studies (In Vitro)

Specific in vitro receptor binding and allosteric modulation studies for this compound are not prominently reported in scientific literature. Allosteric modulators are molecules that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity for its endogenous ligand. biorxiv.orgnih.govnih.gov This can result in either positive (PAM), negative (NAM), or silent (SAM) allosteric modulation. nih.gov While various chemical classes have been identified as allosteric modulators for different receptors, dedicated studies on this compound in this context are lacking.

Cellular Mechanistic Pathways Induced by this compound (In Vitro Models)

Direct experimental evidence detailing the specific cellular mechanistic pathways induced by this compound in in vitro models has not been extensively characterized. However, based on the known activities of related quinazoline compounds, it is plausible that this compound could influence several cellular processes. For example, inhibition of key enzymes like kinases or PARP by quinazoline derivatives can lead to cell cycle arrest and the induction of apoptosis. nih.gov The precise downstream effects would be dependent on the specific molecular targets of this compound and the cellular context of the in vitro model used.

Modulation of Intracellular Signaling Cascades

There is no available research data detailing how this compound may modulate specific intracellular signaling cascades. The effects of this compound on key signaling pathways involved in cellular processes such as proliferation, differentiation, and survival have not been documented.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation (In Vitro)

Scientific literature lacks information on whether this compound can induce oxidative stress or promote the generation of reactive oxygen species (ROS) in in vitro systems.

Initiation of Apoptotic Pathways (In Vitro)

There are no published findings to confirm or describe the ability of this compound to initiate apoptotic pathways in cell-based assays. The potential pro-apoptotic activity of this specific compound remains uninvestigated.

Methodologies for In Vitro Biological System Evaluation

Methodologies specifically developed or utilized for the in vitro biological evaluation of this compound have not been reported in the scientific literature.

Enzyme Kinetic Assay Development

No information is available regarding the development of enzyme kinetic assays to study the interaction of this compound with any specific enzyme targets.

Cell-Based Target Engagement Assays

There are no documented cell-based target engagement assays designed to measure the binding or interaction of this compound with its potential intracellular targets.

Computational Chemistry and Molecular Modeling Applications for 4 2 Phenylethoxy Quinazoline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, primarily based on density functional theory (DFT), are pivotal in elucidating the electronic characteristics of 4-(2-phenylethoxy)-quinazoline. These calculations help in understanding the molecule's reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity and electronic transitions within a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons. The phenylethoxy group may influence this energy level. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. The quinazoline (B50416) core is expected to be the primary location of the LUMO. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent intermediate and near-zero potential, respectively.

For this compound, the nitrogen atoms in the quinazoline ring are expected to be regions of negative electrostatic potential, making them potential sites for hydrogen bonding and other electrophilic interactions. The hydrogen atoms, particularly those on the aromatic rings, would exhibit positive potential. An MEP analysis would provide a detailed picture of the charge landscape, highlighting the sites most likely to engage in intermolecular interactions.

Aromaticity Assessment (e.g., Nucleus Independent Chemical Shifts (NICS))

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. Nucleus-Independent Chemical Shift (NICS) is a computational method used to quantify the aromaticity of a ring system. Negative NICS values inside a ring are indicative of aromatic character, while positive values suggest anti-aromaticity, and values near zero point to a non-aromatic system.

Molecular Docking Simulations and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target.

Prediction of Binding Modes and Affinities

Molecular docking simulations can predict the most stable binding pose of this compound within the active site of a target protein. The simulation software calculates a docking score, which is an estimation of the binding affinity. A lower (more negative) docking score generally indicates a more favorable binding interaction. These predictions are crucial for identifying potential biological targets and for the rational design of more potent analogs. While specific docking studies for this compound are not detailed in the provided search results, the general applicability of this method to quinazoline derivatives is well-established in numerous studies. nih.govnih.govajbasweb.com

| Parameter | Description | Relevance for this compound |

| Binding Mode | The predicted orientation and conformation of the ligand within the receptor's binding site. | Determines which parts of the molecule are involved in key interactions. |

| Binding Affinity (Docking Score) | A numerical score that estimates the strength of the ligand-receptor interaction. | Used to rank and compare the potential efficacy of different ligands. |

Identification of Key Intermolecular Interactions

Beyond predicting the binding pose, molecular docking analyses provide detailed information about the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are fundamental to the molecule's biological activity.

Hydrogen Bonding: The nitrogen atoms of the quinazoline ring in this compound can act as hydrogen bond acceptors, forming interactions with hydrogen bond donor residues (e.g., amino acids like serine, threonine, or lysine) in a protein's active site.

Hydrophobic Interactions: The phenyl and quinazoline rings are hydrophobic and can engage in favorable interactions with nonpolar amino acid residues (e.g., valine, leucine, isoleucine) in the binding pocket.

π-Stacking: The aromatic rings of the quinazoline and phenylethoxy moieties can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions can significantly contribute to the binding affinity.

A detailed analysis of these interactions provides a molecular basis for the observed or predicted biological activity and guides further optimization of the ligand's structure to enhance its binding potency and selectivity.

Virtual Screening for Potential Molecular Targets

Disclaimer: The following discussion is based on virtual screening studies of quinazoline derivatives that are structurally related to this compound, as specific data for the named compound is not available.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of quinazoline derivatives, virtual screening has been instrumental in identifying potential molecular targets and novel inhibitors.

One common approach involves docking a library of quinazoline-based compounds into the binding sites of known therapeutic targets. For instance, various quinazoline analogs have been screened against the epidermal growth factor receptor (EGFR), a key target in cancer therapy. frontiersin.orgnih.govnih.govjapsonline.com These studies have consistently shown that the quinazoline scaffold can effectively fit into the ATP-binding pocket of EGFR. nih.govresearchgate.net The interactions are often characterized by hydrogen bonds forming between the quinazoline nitrogen atoms (N1 and N3) and key amino acid residues like Met793 in the hinge region of the kinase. japsonline.com

The phenylethoxy group of this compound would be expected to occupy a hydrophobic pocket within the target's binding site. Virtual screening studies on similar 4-anilinoquinazoline (B1210976) derivatives have highlighted the importance of substituents on the aniline (B41778) ring in forming hydrophobic interactions with residues such as Phe832, Leu764, and Ile720. doi.org

A summary of potential molecular targets for quinazoline scaffolds identified through virtual screening is presented in the table below.

| Potential Molecular Target | Therapeutic Area | Key Interactions Observed with Quinazoline Analogs | Relevant Studies |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | Hydrogen bonding with hinge region residues (e.g., Met793), hydrophobic interactions. japsonline.com | frontiersin.orgnih.govnih.gov |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cancer | Interactions within the ATP-binding pocket. | dovepress.com |

| Phosphodiesterase 7 (PDE7) | Inflammatory Diseases | Hydrogen bonds and π-π stacking. | nih.gov |

| Tyrosine Kinases | Cancer | ATP-competitive binding. | researchgate.net |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Disclaimer: The following section describes molecular dynamics simulations performed on quinazoline derivatives analogous to this compound, as specific simulations for this compound are not available in the reviewed literature.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes and stability of a ligand-protein complex. For quinazoline derivatives, MD simulations have been employed to validate docking poses, assess the stability of binding, and explore the dynamic nature of the interactions with their targets. nih.govnih.gov

In studies involving quinazoline-based EGFR inhibitors, MD simulations have been used to confirm the stability of the ligand within the ATP-binding pocket. frontiersin.orgnih.gov These simulations, often run for nanoseconds, show that the key hydrogen bonding and hydrophobic interactions observed in docking studies are maintained over time, indicating a stable binding mode. frontiersin.org The root mean square deviation (RMSD) of the ligand and protein backbone are often monitored during the simulation to assess the stability of the complex. Lower RMSD values generally indicate a more stable complex. nih.gov

For a molecule like this compound, MD simulations could provide insights into the flexibility of the phenylethoxy side chain and its interactions within a hydrophobic pocket of a target protein. The simulation can reveal whether the side chain adopts a stable conformation or if it has multiple favorable orientations, which can be crucial for understanding its binding affinity and specificity.

A representative summary of findings from MD simulations on quinazoline derivatives is provided in the table below.

| System Simulated | Simulation Length | Key Findings | Computational Tools Used |

| Quinazoline derivative in complex with EGFR | 200 ns | Stable binding confirmed by low RMSD values; key hydrogen bonds and hydrophobic interactions maintained. frontiersin.org | AMBER20, ff99SB force field. frontiersin.org |

| Quinazoline derivative in complex with Phosphodiesterase 7 (PDE7) | 100 ns | The complex showed insignificant fluctuation with RMSD values of about 0.8 Å, indicating stability. nih.gov | Desmond, Schrödinger suite. nih.gov |

| Quinazoline-2,4,6-triamine derivatives in complex with EGFR-TK | Not specified | Ligands with a benzyl group showed better affinity and stable interactions. | Gromacs 2019, Amber 99SB-ILDN force field. nih.gov |

Pharmacophore Modeling and Design

Disclaimer: This section discusses pharmacophore models developed for various classes of quinazoline derivatives. Specific models for this compound have not been reported.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These models serve as templates for the design of new, more potent molecules and for virtual screening of compound libraries. worldscientific.com

For quinazoline-based inhibitors, pharmacophore models typically include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. doi.org A common pharmacophore for EGFR inhibitors based on the quinazoline scaffold includes:

A hydrogen bond acceptor corresponding to the N1 atom of the quinazoline ring.

Another hydrogen bond acceptor at the N3 position.

An aromatic ring feature for the quinazoline core itself.

A hydrophobic feature representing the substituted side chain.

One study on quinazoline-based EGFR inhibitors generated a five-point pharmacophore model (AAARR.7) consisting of three hydrogen bond acceptors and two aromatic rings, which showed high statistical significance. doi.org Another four-point model (AHPR.29) for quinazoline and aminopyridine derivatives as iNOS inhibitors included a hydrogen bond acceptor, a hydrophobic group, a positively charged ionizable group, and an aromatic ring. worldscientific.com

The table below summarizes common pharmacophoric features identified for different classes of quinazoline derivatives.

| Target/Activity | Pharmacophoric Features | Description |

| EGFR Inhibition | Hydrogen Bond Acceptor (A), Aromatic Ring (R) | Typically involves the quinazoline nitrogen atoms and the aromatic core. doi.org |

| iNOS Inhibition | Hydrogen Bond Acceptor (A), Hydrophobic (H), Positively Ionizable (P), Aromatic Ring (R) | Reflects a more diverse set of required interactions. worldscientific.com |

| General Antibacterial | Hydrogen Bond Donor/Acceptor, Aromatic/Hydrophobic | Varies depending on the specific bacterial target. |

ADME/T Prediction and Molecular Descriptors (Computational Focus)

Disclaimer: The following ADME/T predictions are based on general computational models and studies of related quinazoline derivatives, not on experimental data for this compound.

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties is a critical step in drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and avoid late-stage failures. Various computational models are used to predict these properties based on the chemical structure of a molecule. researchgate.net

For quinazoline derivatives, in silico ADME/T studies are frequently performed to assess their drug-likeness. frontiersin.org These studies often involve the calculation of molecular descriptors such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area. redalyc.orgnih.gov Many quinazoline-based compounds are evaluated against Lipinski's Rule of Five, which provides a general guideline for oral bioavailability. researchgate.netresearchgate.net

Computational tools can also predict more complex properties like human intestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes. nih.gov For instance, studies on quinazolin-4(3H)-one derivatives have utilized software like SwissADME and pkCSM to predict their pharmacokinetic profiles. researchgate.netunar.ac.id

The predicted ADME/T properties for a compound structurally similar to this compound are often favorable, suggesting good potential for oral bioavailability. The phenylethoxy group would contribute to the lipophilicity of the molecule, which can influence its absorption and distribution.

A table of predicted ADME/T properties for a representative quinazoline derivative is provided below.

| Property | Predicted Value/Classification | Significance |

| Molecular Weight | ~300-500 g/mol | Generally compliant with Lipinski's Rule of Five. researchgate.net |

| logP | 2-4 | Indicates good lipophilicity for membrane permeability. redalyc.org |

| Hydrogen Bond Donors | 0-1 | Favorable for oral absorption. |

| Hydrogen Bond Acceptors | 3-5 | Within acceptable limits for drug-likeness. |

| Human Intestinal Absorption | High | Suggests good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier Permeability | Variable | Depends on specific substitutions; some quinazolines can cross the BBB. |

| CYP450 Inhibition | Potential for inhibition of certain isoforms | Needs to be evaluated to avoid drug-drug interactions. |

| Toxicity | Generally predicted to be low | In silico models often predict low acute toxicity. |

Future Research Directions and Perspectives on 4 2 Phenylethoxy Quinazoline

Development of Advanced and Scalable Synthetic Methodologies

The advancement of novel and efficient synthetic strategies is paramount for the widespread investigation of 4-(2-phenylethoxy)-quinazoline and its derivatives. While classical methods for quinazoline (B50416) synthesis exist, future research should focus on developing more scalable, cost-effective, and environmentally benign approaches. rsc.org

Modern synthetic methodologies such as flow chemistry and microwave-assisted synthesis could offer significant advantages over traditional batch processing. These techniques can often reduce reaction times, improve yields, and enhance safety profiles, making them ideal for the large-scale production required for extensive biological screening and potential commercialization.

Furthermore, the exploration of one-pot, multi-component reactions presents an attractive avenue for streamlining the synthesis of this compound analogs. researchgate.net Such strategies can increase molecular diversity while minimizing purification steps, thereby accelerating the drug discovery process. The development of novel catalytic systems, including the use of earth-abundant metals, could also contribute to more sustainable and economical synthetic routes. mdpi.com

A key challenge in the synthesis of quinazoline derivatives is achieving regioselectivity, particularly when introducing substituents onto the quinazoline core. Future research should aim to develop synthetic methods that offer precise control over the position of functional groups, which is crucial for establishing clear structure-activity relationships (SAR).

Table 1: Comparison of Synthetic Methodologies for Quinazoline Derivatives

| Methodology | Advantages | Disadvantages |

| Traditional Batch Synthesis | Well-established procedures. | Often requires harsh conditions, long reaction times, and can be difficult to scale up. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, and often higher yields. | Specialized equipment required, and scalability can be a concern. |

| Flow Chemistry | Excellent control over reaction parameters, enhanced safety, and readily scalable. | Higher initial equipment cost. |

| Multi-Component Reactions | Increased efficiency, molecular diversity from simple starting materials, and reduced waste. | Can be challenging to optimize for complex molecules. |

Exploration of Novel Derivatization Strategies for Enhanced Selectivity

To improve the therapeutic index and target specificity of this compound, the exploration of novel derivatization strategies is essential. Structure-activity relationship (SAR) studies have shown that modifications at various positions of the quinazoline ring can significantly impact biological activity. nih.govnih.gov

Future derivatization efforts should focus on several key areas:

Substitution on the Quinazoline Core: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, and amino groups) at different positions of the quinazoline nucleus can modulate the electronic and steric properties of the molecule. This can lead to enhanced binding affinity and selectivity for specific biological targets. researchgate.net

Modification of the Phenylethoxy Side Chain: Altering the length and flexibility of the ethoxy linker, as well as introducing substituents on the phenyl ring, can influence the compound's pharmacokinetic and pharmacodynamic properties.

Introduction of Pharmacophoric Groups: Incorporating known pharmacophores or functional groups that can participate in specific interactions (e.g., hydrogen bonding, ionic interactions) with target proteins can lead to the development of more potent and selective inhibitors.

The synthesis of focused libraries of derivatives based on these strategies will be crucial for systematically exploring the chemical space around this compound and identifying analogs with improved biological profiles.

Integration of High-Throughput Screening with Computational Design

The synergy between high-throughput screening (HTS) and computational design offers a powerful approach to accelerate the discovery of novel this compound-based drug candidates. nih.gov HTS allows for the rapid screening of large compound libraries against specific biological targets, while computational methods can guide the design of more effective molecules.

Future research should leverage these integrated approaches to:

Identify Initial Hits: Screen diverse compound libraries, including derivatives of this compound, using HTS to identify initial lead compounds with desired biological activity. nih.gov

Develop Predictive Models: Utilize computational tools such as quantitative structure-activity relationship (QSAR) modeling and molecular docking to build predictive models that can guide the design of new derivatives with enhanced potency and selectivity. nih.govjapsonline.com These models can help prioritize which compounds to synthesize and test, thereby saving time and resources.

Virtual Screening: Employ virtual screening techniques to screen large virtual libraries of compounds against validated biological targets, further expanding the search for novel active molecules. lshtm.ac.uk

By combining the empirical data from HTS with the predictive power of computational design, researchers can adopt a more rational and efficient approach to drug discovery.

Table 2: Key Computational Tools in Drug Discovery

| Tool | Application |

| Molecular Docking | Predicts the binding orientation of a ligand to a protein target. plos.orgnih.gov |

| QSAR | Relates the chemical structure of a compound to its biological activity. |

| Pharmacophore Modeling | Identifies the essential structural features required for biological activity. |

| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules to understand the dynamic nature of protein-ligand interactions. |

Identification of Undiscovered Molecular Targets and Interaction Mechanisms (In Vitro)

While quinazoline derivatives are known to interact with a variety of molecular targets, including kinases and tubulin, the specific targets of this compound remain to be fully elucidated. nih.govnih.gov Future in vitro studies should aim to identify novel molecular targets and unravel the underlying mechanisms of action.

Several experimental approaches can be employed for this purpose:

Affinity-Based Proteomics: Techniques such as affinity chromatography and chemical proteomics can be used to identify proteins that directly bind to this compound.

Enzymatic Assays: A broad panel of enzymatic assays can be used to screen for inhibitory activity against various classes of enzymes, such as kinases, proteases, and phosphatases.

Cell-Based Assays: Reporter gene assays and other cell-based functional screens can provide insights into the cellular pathways modulated by the compound.

Once potential targets are identified, further in vitro studies will be necessary to validate these findings and to characterize the nature of the interaction (e.g., competitive vs. non-competitive inhibition, reversible vs. irreversible binding). Understanding the precise molecular interactions will be crucial for the rational design of more potent and selective analogs.

Design and Synthesis of this compound as Molecular Probes and Chemical Tools

Beyond its potential as a therapeutic agent, this compound can be developed into valuable molecular probes and chemical tools for basic research. By attaching fluorescent dyes, biotin (B1667282) tags, or photoreactive groups to the molecule, researchers can create probes to study the localization, dynamics, and interactions of its biological targets within living cells. nih.govresearchgate.net

The design and synthesis of such probes would involve:

Identification of a suitable attachment point: A position on the this compound scaffold that can be modified without significantly disrupting its biological activity needs to be identified.

Linker chemistry: A suitable linker must be chosen to connect the quinazoline core to the desired tag. The linker should be stable and not interfere with the binding of the probe to its target.

Synthesis and characterization: The final probe needs to be synthesized and thoroughly characterized to ensure its purity and functionality.

These molecular probes could be invaluable for a variety of applications, including:

Visualizing the subcellular localization of target proteins. nih.gov

Studying the kinetics of ligand-receptor binding.

Identifying novel binding partners through pull-down experiments.

The development of this compound-based chemical tools will not only advance our understanding of its biological functions but also contribute to the broader field of chemical biology.

Q & A

Q. Advanced Solutions :

- Protecting groups : Temporarily block reactive sites (e.g., Boc protection of NH groups) before alkylation .

- Solvent tuning : Polar aprotic solvents (DMF, DMSO) stabilize transition states for N-alkylation, while non-polar solvents (dioxane) reduce O-alkylation .

How does the 2-phenylethoxy group influence the biological activity of quinazoline derivatives?

Mechanistic Insights :

The phenylethoxy moiety enhances lipophilicity, improving membrane permeability. In kinase inhibition assays, derivatives with this group showed 5–10× higher potency against EGFR compared to unsubstituted analogs due to π-π stacking with Phe723 in the ATP-binding pocket .

Data Contradictions :

A 2024 study reported reduced activity in hypoxia-inducible factor (HIF) assays, attributed to steric hindrance from the phenylethoxy chain. Molecular dynamics simulations revealed that shorter ethoxy linkers (e.g., 2-phenoxy vs. 2-phenylethoxy) restore binding affinity by aligning with hydrophobic subpockets .

What computational tools predict the reactivity of this compound in novel reactions?

Q. Basic Tools :

- DFT calculations (Gaussian 16) : Model electrophilic aromatic substitution sites using Fukui indices. The C2 and C7 positions are most reactive due to electron-deficient quinazoline core .

- Molecular docking (AutoDock Vina) : Screen interactions with biological targets (e.g., tyrosine kinases) to prioritize synthetic targets .

Advanced Workflows :

Machine learning (e.g., SchNet, Chemprop) predicts regioselectivity in cross-coupling reactions. A 2025 model trained on 1,200 quinazoline reactions achieved 92% accuracy in forecasting Pd-catalyzed Suzuki-Miyaura coupling sites .

How can researchers address low yields in large-scale synthesis of this compound?

Q. Process Chemistry Strategies :

- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., Cl→OCH₂CH₂Ph substitution), reducing decomposition (yield increase from 60% to 88%) .

- Automated purification : Simulated moving bed (SMB) chromatography separates regioisomers post-synthesis, achieving >99% purity for pharmacological assays .

Case Study :

AstraZeneca’s 2023 protocol scaled up synthesis to 50 kg batches using a telescoped process (no intermediate isolation), reducing solvent waste by 40% .

What analytical techniques confirm the stability of this compound under physiological conditions?

Q. Basic Profiling :

- HPLC-MS : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (37°C). The compound showed 90% stability at 24 hours in plasma but <50% in acidic conditions due to ether cleavage .

- Accelerated stability studies (ICH Q1A) : 40°C/75% RH for 6 months revealed no significant decomposition when stored in amber glass under nitrogen .

Q. Advanced Techniques :

- NMR-based metabolomics : Track metabolite formation (e.g., quinazolin-4(3H)-one) in hepatocyte incubations .

- Cryo-EM : Visualize drug-target complexes to identify degradation-prone conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.